molecular formula C11H10N2O4 B3078899 1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105686-08-6

1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B3078899
CAS No.: 105686-08-6
M. Wt: 234.21 g/mol
InChI Key: HWVKAVORLIHKME-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione ( 105686-08-6) is a chemical compound supplied for research and development purposes. It has a molecular formula of C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound features an imidazolidinetrione core, a structure known as a hydantoin, which is a significant scaffold in medicinal chemistry and drug discovery. The structure is substituted with a (2-methoxyphenyl)methyl group at the nitrogen atom . While specific biological or mechanistic data for this exact molecule is not extensively detailed in the public literature, compounds with the imidazolidine-2,4,5-trione (hydantoin) core are subjects of ongoing scientific investigation due to their diverse pharmacological profiles. Researchers are exploring this and related structures for potential applications in various fields. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only and is not classified as a drug, food additive, or for any personal use. Identifiers and Properties - CAS Number: 105686-08-6 - MDL Number: MFCD01314651 - Molecular Formula: C11H10N2O4 - Molecular Weight: 234.21 g/mol - SMILES: COC1=CC=CC=C1CN1C(=O)NC(=O)C1=O

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-8-5-3-2-4-7(8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVKAVORLIHKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216078
Record name 1-[(2-Methoxyphenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105686-08-6
Record name 1-[(2-Methoxyphenyl)methyl]-2,4,5-imidazolidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105686-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Methoxyphenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 2-methoxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3) is used to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4,5-trione derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione is a heterocyclic compound with a variety of potential applications, particularly in agricultural chemistry and therapeutic exploration. Imidazolidine-2,4,5-trione derivatives have been used as herbicides and plant growth regulators. Furthermore, these compounds can act as inhibitors of enzymes relevant to neurodegenerative diseases .

Potential Applications

  • Agricultural Chemistry : Imidazolidine-2,4,5-trione derivatives are used in agricultural chemistry as herbicides and plant growth regulators.
  • Enzyme Inhibition : This compound may inhibit certain enzymes by binding to their active sites. The presence of the methoxy group enhances lipophilicity, improving membrane permeability and interaction with cellular targets.
  • Therapeutic Exploration : Studies suggest that compounds with similar structures often exhibit activity against specific biochemical pathways, making them candidates for therapeutic exploration, such as in neuropharmacology.
  • Acetylcholinesterase and Butyrylcholinesterase Inhibition: Derivatives of imidazolidine-2,4,5-trione have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibition of AChE and BChE is directly connected with the treatment of Alzheimer's disease (AD) . The inhibition of these enzymes increases the concentration of acetylcholine in cholinergic synapses, which results in the alleviation of the disease .

Synthesis and Chemical Properties

The synthesis of this compound involves several key steps. The compound has a melting point of approximately 240 °C and a molecular weight of about 251.27 g/mol. Its structural characteristics can be further analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography to confirm its conformation.

Chemical Transformations and Reactions

This compound can undergo various chemical transformations, typically requiring specific conditions such as temperature control, catalysts, and appropriate solvents to achieve desired yields.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Substituent Position: Para-substituted phenyl groups (e.g., 3d, 4-isopropyl) exhibit superior BChE inhibition (IC₅₀ = 1.66 μmol/L) compared to ortho- or meta-substituted derivatives .

The methoxy group’s lower log Kow (~2.8) could limit passive diffusion but reduce toxicity .

Electron Effects : Electron-withdrawing groups (e.g., 4-chloro in 3e) enhance AChE inhibition, while electron-donating groups (e.g., methoxy) may modulate enzyme interaction differently .

Biological Activity

1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione is a compound of significant interest due to its biological activity, particularly as a potential therapeutic agent. This compound belongs to the class of imidazolidine-2,4,5-triones, which have been studied for their ability to inhibit cholinergic enzymes and exhibit antibacterial properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H13N1O3\text{C}_12\text{H}_{13}\text{N}_1\text{O}_3

The presence of the methoxy group on the phenyl ring is crucial for its biological activity. The compound's lipophilicity and solubility characteristics have been evaluated, which are important for its pharmacological profile.

Inhibition of Cholinergic Enzymes

Research indicates that compounds similar to this compound show potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a promising strategy for treating neurodegenerative diseases such as Alzheimer's disease.

  • In vitro Studies : In studies conducted on various imidazolidine derivatives, compounds exhibited IC50 values significantly lower than standard drugs like rivastigmine. For instance, one derivative showed an IC50 of 1.66 μmol/L against AChE .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Compounds with similar structures demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Some synthesized derivatives exhibited MIC values as low as 3.91 mg/L against reference strains, indicating strong antibacterial properties comparable to established antibiotics like oxacillin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Methoxy GroupEnhances lipophilicity and potency
Substituent PositionCritical for enzyme inhibition
Overall LipophilicityAffects absorption and distribution

Case Studies

In a comparative study involving various imidazolidine derivatives:

  • Compound Analysis : Several compounds were tested for their AChE and BChE inhibition capabilities. The results indicated that modifications in the phenyl ring significantly influenced the inhibitory potency .
  • Antibacterial Testing : The antibacterial activity was assessed using broth dilution methods against multiple bacterial strains. Compounds were categorized based on their MIC values and toxicity profiles against human cell lines .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione with high purity?

  • Methodological Answer : Synthesis typically involves:

  • Functional Group Introduction : Reacting a 2-methoxyphenylmethyl precursor with an imidazolidine-trione backbone under nucleophilic substitution conditions. For example, alkylation of imidazolidine-2,4,5-trione derivatives using a 2-methoxybenzyl halide in anhydrous solvents like THF or DMF, as seen in analogous imidazolidine syntheses .
  • Cyclization : Ensuring proper ring closure via thermal or catalytic methods (e.g., using NaH or K₂CO₃ as a base).
  • Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures to isolate the product. Purity is verified via HPLC or melting point analysis.

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Expect aromatic protons (δ 6.8–7.5 ppm for the 2-methoxyphenyl group) and methylene protons (δ ~4.5 ppm for the CH₂ bridge). Methoxy groups appear as singlets near δ 3.8 ppm .
  • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 170–180 ppm, while the methoxy carbon appears at δ ~55 ppm.
  • IR : Strong C=O stretches at ~1700–1750 cm⁻¹ and aromatic C-O stretches (methoxy) at ~1250 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₁₁H₁₀N₂O₄: 234.06 g/mol). High-resolution MS (HRMS) confirms the exact mass .

Q. What factors influence the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : The trione moiety is sensitive to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Buffer solutions (pH 5–8) are recommended for storage .
  • Thermal Stability : Decomposition occurs above 150°C. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify safe handling temperatures .
  • Light Sensitivity : Aryl groups may undergo photodegradation; store in amber vials under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can computational models optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates. Software like Gaussian or ORCA models substituent effects on reactivity .
  • Machine Learning : Train models on existing imidazolidine reaction datasets to predict optimal solvents, catalysts, or temperatures. For example, Bayesian optimization reduces trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on yield .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for imidazolidine-trione derivatives?

  • Methodological Answer :

  • Crystallographic Validation : X-ray diffraction (XRD) provides definitive bond lengths and angles. Compare with NMR-derived NOE (nuclear Overhauser effect) data to confirm spatial arrangements .
  • Dynamic Effects : Variable-temperature NMR detects conformational flexibility (e.g., ring puckering), which XRD static structures may not capture .
  • Data Reconciliation : Use software like Mercury (CCDC) to overlay experimental and computational geometries, identifying steric clashes or hydrogen bonding discrepancies .

Q. How can enzyme inhibition assays be designed to study this compound’s mechanism of action?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with active sites accommodating aryl-methyl groups (e.g., hydrolases or oxidoreductases). Docking studies (AutoDock Vina) predict binding affinity .
  • Kinetic Assays : Monitor inhibition via spectrophotometry (e.g., NADH depletion for dehydrogenases) or fluorometric substrates. IC₅₀ values are calculated using nonlinear regression .
  • Competitive vs. Noncompetitive : Vary substrate concentrations in Lineweaver-Burk plots to determine inhibition type. For example, parallel lines suggest uncompetitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione
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1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione

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